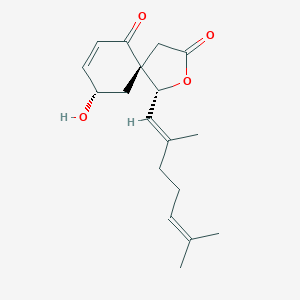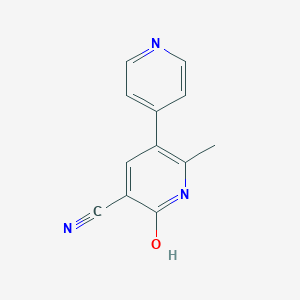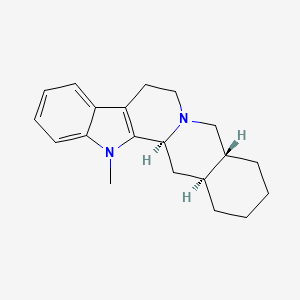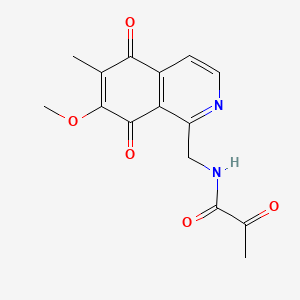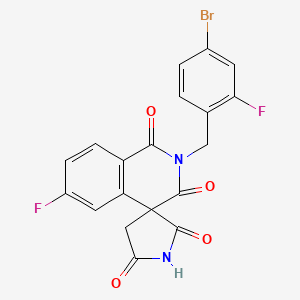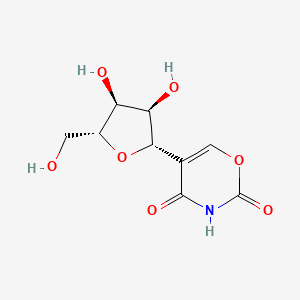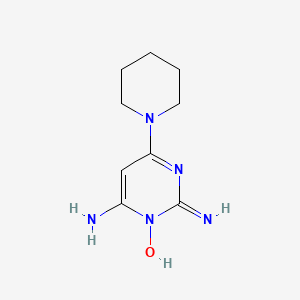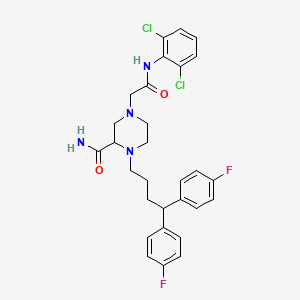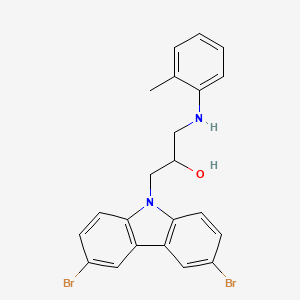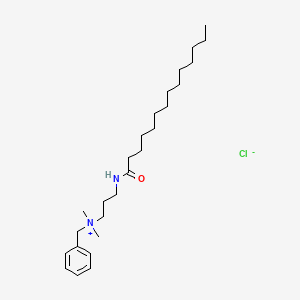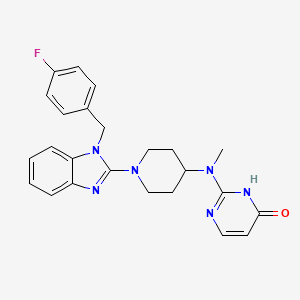
Mizolastin
Übersicht
Beschreibung
Mizolastin ist ein Antihistaminikum der zweiten Generation, das nicht sedierend wirkt und hauptsächlich zur Behandlung von Symptomen allergischer Rhinokonjunktivitis und Urtikaria eingesetzt wird. Es ist ein selektiver Histamin-H1-Rezeptor-Antagonist, was bedeutet, dass es die Wirkung von Histamin blockiert, einer Substanz im Körper, die allergische Symptome verursacht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1-(4-Fluorbenzyl)-1H-Benzimidazol mit 4-Piperidonhydrochlorid beinhaltet, gefolgt von der Reaktion mit 2-Chlorpyrimidin. Das Endprodukt wird nach der Reinigung und Kristallisation erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound häufig mit einer Zwei-Schichten-Osmose-Pumpe-Tablettenmethode hergestellt. Dabei wird eine Tablette mit zwei Schichten erstellt: eine mit dem Wirkstoff und einem Permeationsverstärker und die andere mit einer osmotischen Substanz. Die Tablette wird mit einer semipermeablen Membran beschichtet und ein kleines Loch in die Membran gebohrt, um die Freisetzung des Arzneimittels zu kontrollieren .
Wissenschaftliche Forschungsanwendungen
Mizolastin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um das Verhalten von Antihistaminika zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf Histaminrezeptoren und seiner Rolle bei allergischen Reaktionen.
Medizin: In klinischen Studien verwendet, um seine Wirksamkeit und Sicherheit bei der Behandlung allergischer Erkrankungen zu bewerten.
Industrie: Wird bei der Entwicklung von Retardformulierungen und anderen pharmazeutischen Technologien eingesetzt
Wirkmechanismus
This compound wirkt durch selektive Antagonisierung peripherer Histamin-H1-Rezeptoren. Dadurch wird verhindert, dass Histamin an diese Rezeptoren bindet, wodurch allergische Symptome wie Juckreiz, Schwellung und Rötung reduziert werden. This compound hat auch mastzellstabilisierende Eigenschaften, die zu seinen antiallergischen Wirkungen beitragen .
Wirkmechanismus
Target of Action
Mizolastine is a non-sedating antihistamine that selectively antagonizes the peripheral H1 receptors . These receptors are primarily found on smooth muscle, endothelium, and central nervous system tissue, and they mediate the contraction of smooth muscle, increase vascular permeability, and modulate neurotransmission .
Mode of Action
Mizolastine works by binding to H1 receptors, thereby blocking the action of histamine, a substance released by the body during an allergic reaction . By preventing the binding of histamine to its receptors, mizolastine prevents the typical symptoms of allergic reactions, such as inflammation, itching, and vasodilation .
Biochemical Pathways
Mizolastine’s action on H1 receptors interrupts the biochemical pathways involved in allergic reactions. It has been shown to inhibit the activation of the PI3K kinase downstream signaling molecule Akt in response to antigen stimulation . Additionally, mizolastine exerts an inhibitory effect on protein kinase C (PKC) activation in a dose-dependent manner . This suggests that PKC-mediated phosphorylation of Akt can be blocked by mizolastine .
Pharmacokinetics
Mizolastine is rapidly absorbed with a time to peak concentration (tmax) of about 1 hour . The absolute bioavailability of mizolastine 10mg tablets is about 65% . It is extensively metabolized by hepatic glucuronidation and sulphation, with no major active metabolite, and excreted in faeces . The terminal elimination half-life (t½ β) is 7.3 to 17.1 hours . The apparent oral clearance after a repeated oral dose of 10mg is 6.02 L/h, with steady state reached from day 3 and no accumulation between days 1 and 7 .
Result of Action
The molecular and cellular effects of mizolastine’s action primarily involve the reduction of allergic symptoms. By blocking H1 receptors, mizolastine prevents histamine from exerting its effects, thereby reducing inflammation, itching, and vasodilation associated with allergic reactions .
Biochemische Analyse
Biochemical Properties
Mizolastine plays a significant role in biochemical reactions by acting as a histamine H1 receptor antagonist . It interacts with histamine H1 receptors on the surface of cells, preventing histamine from binding and exerting its effects. This interaction is crucial in reducing allergic symptoms such as inflammation, itching, and swelling . Mizolastine also exhibits anti-inflammatory properties, which are not mediated by H1 receptors but may involve the inhibition of 5-lipoxygenase .
Cellular Effects
Mizolastine affects various types of cells and cellular processes. It inhibits the release of histamine from mast cells, thereby reducing allergic responses . Additionally, mizolastine has been shown to influence cell signaling pathways by blocking the action of histamine on H1 receptors, which can affect gene expression and cellular metabolism . This results in decreased production of pro-inflammatory cytokines and other mediators involved in allergic reactions .
Molecular Mechanism
At the molecular level, mizolastine exerts its effects by binding to histamine H1 receptors, thereby preventing histamine from activating these receptors . This binding interaction inhibits the downstream signaling pathways that lead to allergic symptoms. Mizolastine’s anti-inflammatory effects may also involve the inhibition of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mizolastine have been observed to change over time. Mizolastine is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours after administration . It has a distribution half-life of 1.5 to 1.9 hours and a terminal elimination half-life of 7.3 to 17.1 hours . Mizolastine is stable under normal laboratory conditions, but its long-term effects on cellular function have not been extensively studied .
Dosage Effects in Animal Models
In animal models, the effects of mizolastine vary with different dosages. At doses ranging from 0.1 to 10 mg/kg, mizolastine has shown significant anti-inflammatory activity . At higher doses, adverse effects such as drowsiness, fatigue, and dry mouth have been reported . The threshold for these effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
Mizolastine is extensively metabolized in the liver, primarily through glucuronidation and sulphation . Minor metabolic pathways include oxidation, dealkylation, and hydroxylation . The main enzymes involved in its metabolism are glucuronosyltransferases (UGTs) and cytochrome P450 enzymes (CYP3A4/5) . These metabolic pathways ensure the efficient clearance of mizolastine from the body .
Transport and Distribution
Mizolastine is highly plasma protein-bound (>98%) and has an apparent volume of distribution of 1.4 L/kg . It is rapidly distributed throughout the body, with most of the drug being metabolized in the liver . Only a small fraction of the administered dose is recovered in the urine in unchanged form . Mizolastine’s distribution is influenced by its high affinity for plasma proteins and its rapid metabolism .
Subcellular Localization
The subcellular localization of mizolastine has not been extensively studied. Given its role as a histamine H1 receptor antagonist, it is likely to be localized at the cell membrane where these receptors are found . Mizolastine’s activity is dependent on its ability to bind to these receptors and prevent histamine from exerting its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mizolastine can be synthesized through a multi-step process involving the reaction of 1-(4-fluorobenzyl)-1H-benzimidazole with 4-piperidone hydrochloride, followed by the reaction with 2-chloropyrimidine. The final product is obtained after purification and crystallization .
Industrial Production Methods
In industrial settings, mizolastine is often produced using a bi-layer osmotic pump tablet method. This involves creating a tablet with two layers: one containing the active ingredient and a permeation enhancer, and the other containing an osmotic substance. The tablet is coated with a semipermeable membrane and a small hole is drilled into the membrane to control the release of the drug .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Mizolastin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können den Benzimidazolring modifizieren.
Substitution: Substitutionsreaktionen können an der Fluorbenzyl-Gruppe auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten, die oft weniger aktiv sind als die Muttersubstanz .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Loratadin: Ein weiteres Antihistaminikum der zweiten Generation mit ähnlichen Anwendungen.
Cetirizin: Bekannt für seine potente antihistaminische Wirkung.
Fexofenadin: Ein nicht sedierendes Antihistaminikum mit einem ähnlichen Wirkmechanismus
Einzigartigkeit von Mizolastin
This compound ist einzigartig in seinem schnellen Wirkungseintritt und seinem dualen Mechanismus der Blockierung von Histaminrezeptoren und der Stabilisierung von Mastzellen. Es ist auch bekannt für seine hohe Spezifität für H1-Rezeptoren, was die Wahrscheinlichkeit von Nebenwirkungen im Vergleich zu anderen Antihistaminika reduziert .
Eigenschaften
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLJETXTTWAYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046801 | |
| Record name | Mizolastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-45-9 | |
| Record name | Mizolastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108612-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mizolastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mizolastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mizolastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIZOLASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mizolastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mizolastine?
A1: Mizolastine primarily acts as a selective histamine H1 receptor antagonist. [, ] It binds to these receptors with high affinity, preventing histamine from binding and triggering downstream allergic responses. []
Q2: Does mizolastine have any additional anti-allergic properties beyond H1 receptor antagonism?
A2: Research suggests that mizolastine may also inhibit the release of histamine from mast cells during allergic reactions. [] This dual action contributes to its overall anti-allergic efficacy.
Q3: How does mizolastine impact inflammatory processes?
A3: Studies indicate that mizolastine may inhibit the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, key mediators of inflammation. [, , , ] This anti-inflammatory property could contribute to its effectiveness in treating allergic inflammation.
Q4: Can mizolastine affect the expression of adhesion molecules involved in inflammation?
A4: In vitro studies have shown that mizolastine can selectively downregulate the expression of the adhesion molecule CD54 (ICAM-1) on stimulated human airway stromal cells. [] This modulation of adhesion molecule expression could contribute to its anti-inflammatory effects.
Q5: What is the typical time for mizolastine to reach peak plasma levels (Tmax)?
A5: Mizolastine reaches peak plasma levels relatively quickly, with a Tmax ranging from 0.9 to 3 hours. []
Q6: How is mizolastine metabolized in the body?
A6: Mizolastine undergoes extensive metabolism in the liver, primarily through conjugation and cytochrome P450 (CYP) enzymes. []
Q7: How is mizolastine primarily eliminated from the body?
A7: Following metabolism, mizolastine is mainly excreted in the feces, with a smaller percentage eliminated in the urine. []
Q8: Does age affect the pharmacokinetics of mizolastine?
A8: Studies have shown that elderly individuals may exhibit higher plasma concentrations and a longer elimination half-life of mizolastine compared to younger individuals. [] This suggests that age-related changes in liver function could influence the drug's pharmacokinetics.
Q9: What in vitro models have been used to study the effects of mizolastine?
A9: Researchers have employed various in vitro models, including:
- Guinea pig ileum preparations to assess the antagonism of histamine-induced contractions. []
- Rat cortical slices to investigate the inhibition of histamine-induced phosphoinositide turnover. []
- Human airway epithelial and stromal cell cultures to examine the modulation of adhesion molecule expression. []
- Human skin fibroblasts to evaluate the impact on UVB-induced LTB4 production and 5-LOX expression. []
Q10: Has mizolastine demonstrated efficacy in animal models of allergic diseases?
A10: Yes, mizolastine has shown promising results in various animal models, including:
- Rodent models of anaphylaxis, demonstrating protection against mortality and various anaphylactic symptoms. []
- Guinea pig models of allergic rhinitis, exhibiting significant inhibition of nasal symptoms, airway resistance, and eosinophil infiltration. []
- Murine models of allergic contact dermatitis, showing suppression of ear swelling, inflammatory cell infiltration, and cytokine production. [, ]
Q11: Are there any preclinical findings suggesting a lack of tolerance development with mizolastine?
A11: Yes, studies in rodent models have demonstrated that mizolastine maintains its anti-inflammatory efficacy after repeated administration, indicating a low risk of developing tolerance. []
Q12: Has the histamine-induced skin wheal and flare model been used to investigate mizolastine's efficacy?
A12: Yes, this model has been widely used to assess the antihistamine potency and duration of action of mizolastine in both animals and humans. [, , ] Results consistently demonstrate the rapid onset and sustained suppression of histamine-induced skin reactions, supporting its clinical utility in urticaria.
Q13: What is the general safety profile of mizolastine based on preclinical and clinical studies?
A13: Mizolastine is generally well-tolerated in both preclinical and clinical settings. [, ] The most frequently reported adverse event is mild drowsiness, which occurs at a similar rate to placebo in many studies. [, , , ]
Q14: Are there any studies investigating the structure-activity relationship of mizolastine?
A14: Yes, researchers have explored the anti-settlement activity of mizolastine and its intermediates against marine organisms. [] These studies aim to identify the key structural features responsible for this specific biological activity.
Q15: Have there been efforts to develop alternative formulations of mizolastine for improved drug delivery?
A15: Yes, researchers have investigated the development of mizolastine-loaded poly(lactic-co-glycolic acid)-methoxy poly(ethylene glycol) (PLGA-mPEG) microparticles for controlled drug release. [] This approach aims to enhance the therapeutic efficacy of mizolastine in treating atopic dermatitis.
Q16: Has mizolastine been investigated for applications beyond allergic diseases?
A16: While mizolastine is primarily recognized for its role in managing allergic conditions, researchers have explored its potential in reducing ultraviolet (UV) erythema. [, ] These studies suggest a possible role for mizolastine in protecting the skin from UV-induced damage.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



